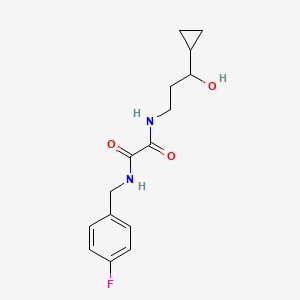

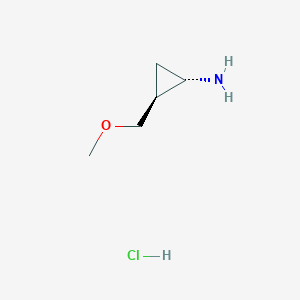

![molecular formula C8H5NO3S B2389740 2-Mercaptobenzo[D]oxazole-6-carboxylic acid CAS No. 108085-62-7](/img/structure/B2389740.png)

2-Mercaptobenzo[D]oxazole-6-carboxylic acid

Overview

Description

2-Mercaptobenzoxazole is a widely used organic scaffold in medicinal chemistry . It can effectively be used to inhibit human carbonic anhydrases (hCAs), showing a peculiar binding mode . This molecule has the potential to pave the way for the development of selective CA inhibitors .

Molecular Structure Analysis

The molecular formula of 2-Mercaptobenzooxazole-6-carboxylic acid methyl ester, a related compound, is C9H7NO3S . The molecule has a central twisted mainly antiparallel b-sheet surrounded by helical connections and additional b-strands . The active site is located in a wide and deep cavity, containing a zinc ion at the bottom, tetrahedrally coordinated by three conserved His residues and a water molecule/hydroxide ion .Physical And Chemical Properties Analysis

The predicted boiling point of 2-Mercaptobenzooxazole-6-carboxylic acid methyl ester is 339.9±44.0 °C and its predicted density is 1.46±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications

Carbonic Anhydrase Inhibitor

2-Mercaptobenzoxazole is a widely used organic scaffold in medicinal chemistry. It has been shown to effectively inhibit human carbonic anhydrases (hCAs), showing a peculiar binding mode . hCAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton . Abnormal levels or activities of these enzymes are commonly associated with various diseases . Therefore, the development of selective CA inhibitors can pave the way for the management of a variety of disorders such as glaucoma, edema, and as anticonvulsants, antiobesity, and antitumor drugs .

Synthesis of Oxazoles

Oxazoles are an important class of biologically active compounds in pharmaceutical chemistry and are considered as the main structure of many biologically active compounds . 2-Mercaptobenzoxazole can be used in the synthesis of oxazole derivatives . Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Development of Magnetically Recoverable Catalysts

The development of efficient and ecofriendly catalytic systems for the preparation of thiazole derivatives is a key research topic in organic synthesis . Magnetic nanoparticles not only have high stability, but also their surface can be easily modified and an efficient catalyst can be prepared from this method . In recent years, a series of magnetic nanocatalysts were reported for the synthesis of various derivatives of oxazoles .

Synthesis of Benzoxazole Derivatives

In a similar methodology, 2-Mercaptobenzoxazole has been used in the synthesis of a library of benzoxazole derivatives through the reaction of 2-aminophenol .

Mechanism of Action

Target of Action

The primary target of 2-Mercaptobenzo[D]oxazole-6-carboxylic acid is human carbonic anhydrases (hCAs) . hCAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton . In humans, 12 catalytically active isoforms have been identified, which differ in tissue distribution, kinetic properties, oligomeric arrangement, and sensitivity to inhibitors .

Mode of Action

2-Mercaptobenzo[D]oxazole-6-carboxylic acid interacts with hCAs by showing a peculiar binding mode . The active site of hCAs is located in a wide and deep cavity, containing a zinc ion at the bottom, tetrahedrally coordinated by three conserved His residues and a water molecule/hydroxide ion . This molecule can effectively be used to inhibit hCAs .

Biochemical Pathways

The inhibition of hCAs by 2-Mercaptobenzo[D]oxazole-6-carboxylic acid affects a wide range of physiological processes in many tissues and organs, such as pH regulation, gas exchange, ion transport, bone resorption, and fatty acid metabolism .

Result of Action

The inhibition of hCAs by 2-Mercaptobenzo[D]oxazole-6-carboxylic acid can lead to the management of a variety of disorders such as glaucoma and edema, or used as anticonvulsants, and antiobesity and antitumor drugs .

Action Environment

Safety and Hazards

Future Directions

The results of studies on 2-Mercaptobenzoxazole can pave the way for the development of selective CA inhibitors . As the currently clinically used CA inhibitors generally do not show high selectivity for a specific isozyme, new molecules are constantly being investigated with the aim to develop isozyme-specific compounds devoid of undesired side effects .

properties

IUPAC Name |

2-sulfanylidene-3H-1,3-benzoxazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-7(11)4-1-2-5-6(3-4)12-8(13)9-5/h1-3H,(H,9,13)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYGQWDOXVVKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)OC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Mercaptobenzo[D]oxazole-6-carboxylic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

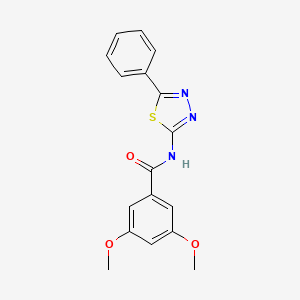

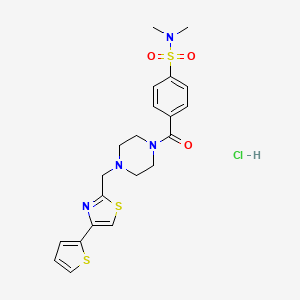

![4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2389657.png)

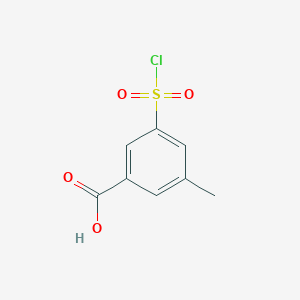

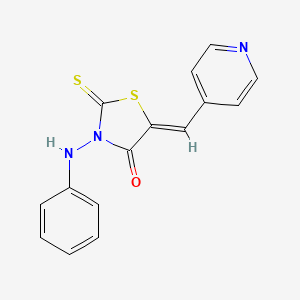

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2389659.png)

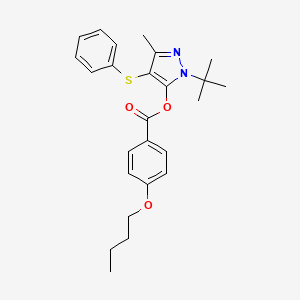

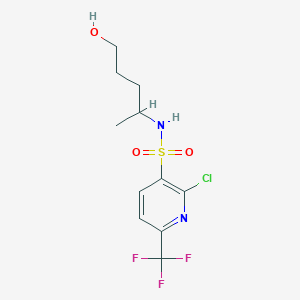

![N-[3-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2389667.png)

![1-[(4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2389676.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2389679.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2389680.png)